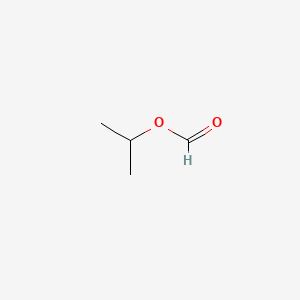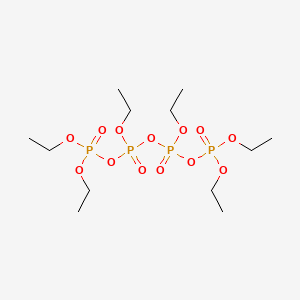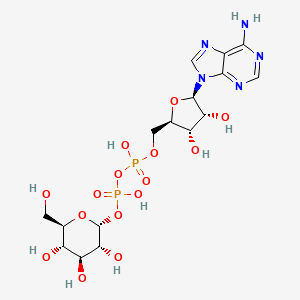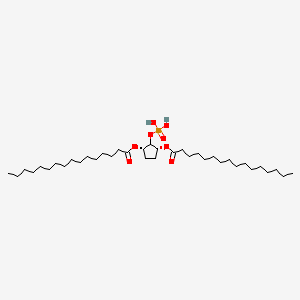
Hercynine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hercynine is a naturally occurring compound that serves as a precursor to ergothioneine, a potent antioxidant. It is a histidine betaine derivative, specifically known as 2-mercaptohistidine trimethylbetaine. This compound is found in various fungi, plants, and animals, and plays a significant role in biological redox reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hercynine can be synthesized through the oxidation of ergothioneine. The major product of the oxidation of ergothioneine by hydrogen peroxide under physiological conditions is this compound . The reaction typically involves the use of chemical oxidants, and the products are analyzed using techniques such as nuclear magnetic resonance and liquid chromatography-mass spectrometry .
Industrial Production Methods
A method for producing pure L-hercynine on an industrial scale involves electrodialysis of a mixture containing histidine derivatives . This process is designed to be simple and reproducible, ensuring the production of high-purity L-hercynine .
Analyse Des Réactions Chimiques
Types of Reactions
Hercynine undergoes several types of chemical reactions, including oxidation and further decomposition. It is the major oxidation product of ergothioneine and can be further oxidized by potent oxidants such as hypochlorite .
Common Reagents and Conditions
Further Oxidation: Calcium hypochlorite can be used to further oxidize this compound.
Major Products Formed
The major product formed from the oxidation of ergothioneine is this compound. Further oxidation of this compound can lead to unstable decomposition products .
Applications De Recherche Scientifique
Hercynine has several scientific research applications:
Biochemistry and Metabolomics: This compound is used in the study of redox reactions and antioxidant mechanisms.
Biomedical Research: It has been explored for its potential in wound healing and its ability to inhibit the degradation of hyaluronan, a glycosaminoglycan abundant in the human body.
Pharmacology: This compound is studied for its role in the biosynthesis of ergothioneine, which has significant antioxidant properties.
Mécanisme D'action
Hercynine exerts its effects primarily through its role as a precursor to ergothioneine. The biosynthesis of ergothioneine involves the conversion of this compound to S-(β-amino-β-carboxyethyl)ergothioneine sulfoxide via an iron(II)-dependent oxidase . This pathway highlights the importance of this compound in maintaining redox balance and protecting cells from oxidative stress.
Comparaison Avec Des Composés Similaires
Hercynine is similar to other histidine-derived alkaloids such as ergothioneine, ovothiol A, and selenoneine:
Ergothioneine: A thiohistidine betaine with potent antioxidant properties.
Selenoneine: Contains selenium at the C-2 position of the imidazole ring and is found in marine organisms.
This compound is unique in its role as a precursor to ergothioneine, which is not synthesized by humans but is obtained through dietary sources. This makes this compound an essential compound in the study of antioxidant mechanisms and redox biology.
Propriétés
Numéro CAS |
534-30-5 |
|---|---|
Formule moléculaire |
C9H15N3O2 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
3-(1H-imidazol-5-yl)-2-(trimethylazaniumyl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-12(2,3)8(9(13)14)4-7-5-10-6-11-7/h5-6,8H,4H2,1-3H3,(H-,10,11,13,14) |
Clé InChI |
GPPYTCRVKHULJH-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)C(CC1=CN=CN1)C(=O)[O-] |
SMILES isomérique |
C[N+](C)(C)[C@@H](CC1=CN=CN1)C(=O)O |
SMILES canonique |
C[N+](C)(C)C(CC1=CN=CN1)C(=O)[O-] |
melting_point |
237 - 238 °C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



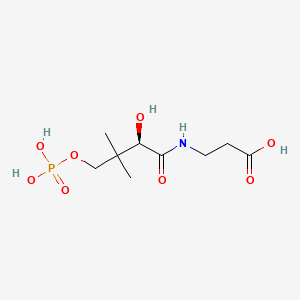

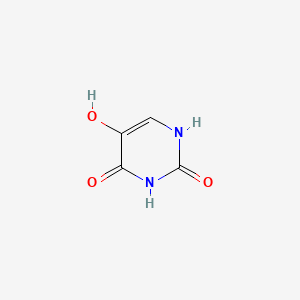
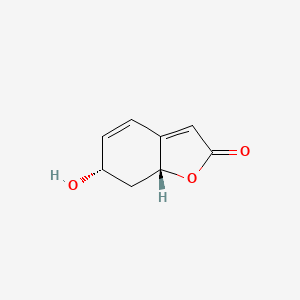
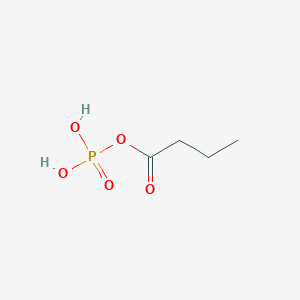
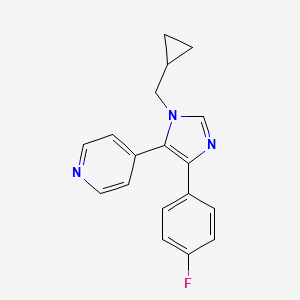
![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine](/img/structure/B1221717.png)

